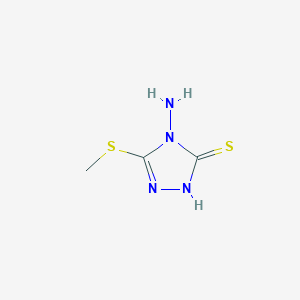

4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-amino-3-methylsulfanyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S2/c1-9-3-6-5-2(8)7(3)4/h4H2,1H3,(H,5,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXELSCOPADHBHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=S)N1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366478 |

Source

|

| Record name | 4-Amino-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26661008 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21532-03-6 |

Source

|

| Record name | 4-Amino-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol"

An In-Depth Guide to the Synthesis and Characterization of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for imparting a wide range of biological activities.[1][2][3] This document details a robust and logical synthetic pathway, explains the rationale behind key experimental choices, and outlines a full suite of characterization techniques required to verify the structure and purity of the title compound. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this versatile chemical building block.

The 1,2,4-Triazole Scaffold: A Cornerstone in Modern Chemistry

Nitrogen-containing heterocycles are fundamental to the development of new therapeutic agents, and among them, the 1,2,4-triazole ring system is particularly prominent.[4] Derivatives of this scaffold exhibit an impressive breadth of pharmacological properties, including antifungal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities.[2][3] The presence of multiple nitrogen atoms, along with the potential for substitution at various positions, allows for fine-tuning of a molecule's steric and electronic properties, making it an ideal pharmacophore for interacting with diverse biological targets. The title compound, featuring amino, thiol, and methylthio functional groups, serves as a versatile intermediate for the synthesis of more complex derivatives and metal complexes with potential applications in drug discovery and as corrosion inhibitors.[5][6]

Synthesis of this compound

Strategic Approach and Rationale

The selected synthetic strategy is a multi-step process designed for reliability and efficiency, starting from readily available commercial reagents. The core of this approach is the construction of the 4-amino-1,2,4-triazole-3-thiol ring system, a well-established method in heterocyclic chemistry.[2][4] The synthesis proceeds through two primary stages:

-

Ring Formation: Construction of the 4-amino-4H-1,2,4-triazole-3,5-dithiol precursor. This is achieved via the reaction of thiocarbohydrazide with carbon disulfide in a basic medium. Thiocarbohydrazide serves as the N-N-C-N-N backbone, while carbon disulfide provides the fifth carbon atom for the ring, which ultimately becomes a thiol group.

-

Selective S-Methylation: Introduction of the methylthio group at the 5-position. This is accomplished by a nucleophilic substitution reaction using a methylating agent like methyl iodide. The reaction is performed under controlled conditions to favor mono-methylation.

This pathway is advantageous due to its use of inexpensive starting materials and its foundation on well-understood reaction mechanisms, ensuring a high degree of reproducibility.

Detailed Experimental Protocol

Step 1: Synthesis of Potassium 3,5-dithio-1,2,4-triazolidin-4-ylamide

-

To a cooled (0-5 °C) solution of potassium hydroxide (0.15 mol) in absolute ethanol (150 mL), add thiocarbohydrazide (0.1 mol) in portions with stirring.

-

Maintain the temperature below 10 °C and add carbon disulfide (0.15 mol) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.

-

The precipitated potassium salt is collected by filtration, washed with cold anhydrous ether (2 x 50 mL), and dried under vacuum. This intermediate is typically used in the next step without further purification.

Causality: The basic KOH solution facilitates the deprotonation of thiocarbohydrazide, enhancing its nucleophilicity to attack the carbon of CS₂. The extended stirring time ensures the completion of the initial addition and subsequent intramolecular cyclization steps.[7]

Step 2: Synthesis of 4-amino-4H-1,2,4-triazole-3,5-dithiol

-

A suspension of the potassium salt from Step 1 (0.1 mol) and hydrazine hydrate (99%, 0.2 mol) in distilled water (100 mL) is refluxed for 4-6 hours.

-

During reflux, the evolution of hydrogen sulfide gas (H₂S) may be observed, and the reaction mixture typically becomes homogeneous.

-

After cooling to room temperature, the solution is diluted with cold water (200 mL) and carefully acidified to pH 3-4 with concentrated hydrochloric acid (HCl).

-

The resulting white precipitate is filtered, washed thoroughly with cold water until the washings are neutral, and dried. Recrystallization from ethanol can be performed for further purification.

Causality: Hydrazine hydrate acts as the cyclizing agent. The reflux conditions provide the necessary energy for the ring closure and elimination of H₂S. Acidification protonates the resulting triazole salt, causing it to precipitate from the aqueous solution.[4]

Step 3: Synthesis of this compound

-

To a solution of 4-amino-4H-1,2,4-triazole-3,5-dithiol (0.05 mol) in an appropriate solvent (e.g., ethanol or DMF), add a stoichiometric equivalent of a base such as sodium hydroxide or potassium carbonate to form the thiolate anion.

-

Add methyl iodide (0.05 mol) dropwise to the solution while stirring.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water. The precipitated product is collected by filtration, washed with water, and dried.

-

The crude product can be recrystallized from a suitable solvent like ethanol to yield the pure title compound.

Causality: The base deprotonates the more acidic thiol group, creating a potent nucleophile that readily attacks the electrophilic methyl iodide in an SN2 reaction. Using stoichiometric amounts of reagents helps to minimize the formation of the di-methylated byproduct.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques provides a self-validating system, where data from each method corroborates the others.

Expected Physicochemical Properties

Based on its chemical structure and data for analogous compounds, the following properties are anticipated for this compound (C₃H₆N₄S₂).

| Property | Expected Value | Reference |

| Molecular Formula | C₃H₆N₄S₂ | [8] |

| Molecular Weight | 162.24 g/mol | [8] |

| Appearance | White to off-white crystalline solid | General Observation |

| Melting Point | ~200-220 °C (Decomposition likely) | Analogy to similar structures |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol | [4][5] |

Expected Spectroscopic Data

The structure of the title compound can be unequivocally confirmed by analyzing its spectral data. The compound exists in a tautomeric equilibrium between the thiol and thione forms, which will be reflected in the spectral data.[4]

¹H NMR (DMSO-d₆, 500 MHz):

-

δ ~13.5 ppm (s, 1H, SH): A broad singlet corresponding to the acidic thiol proton. Its chemical shift can vary with concentration and temperature.[9][10]

-

δ ~5.5-6.0 ppm (s, 2H, NH₂): A singlet for the two equivalent protons of the primary amino group.[4]

-

δ ~2.6 ppm (s, 3H, S-CH₃): A sharp singlet for the three protons of the methylthio group.

¹³C NMR (DMSO-d₆, 125 MHz):

-

δ ~165 ppm (C=S): Carbon of the thione group (C3).

-

δ ~150 ppm (C-S): Carbon of the methylthio-substituted position (C5).

-

δ ~15 ppm (S-CH₃): Carbon of the methyl group.

FT-IR (KBr, cm⁻¹):

-

3350-3200 cm⁻¹ (N-H stretch): Characteristic stretching vibrations for the NH₂ group.[4]

-

2600-2550 cm⁻¹ (S-H stretch): A weak band for the thiol group, confirming the presence of the thiol tautomer.[2][9]

-

~1620 cm⁻¹ (C=N stretch): Stretching vibration of the endocyclic C=N bond in the triazole ring.[2]

-

~1250 cm⁻¹ (N-C=S bands): Vibrations associated with the thioamide portion of the ring.[9]

Mass Spectrometry (EI-MS):

-

m/z = 162 [M]⁺: The molecular ion peak corresponding to the exact mass of the compound.

-

Fragmentation Pattern: Expect to see fragments corresponding to the loss of SH, NH₂, and CH₃S groups.

Characterization Workflow Diagram

Caption: Standard workflow for the purification and characterization of the target compound.

Potential Applications and Future Directions

This compound is not merely a synthetic endpoint but a valuable platform for further chemical exploration. The three distinct functional groups—amino, thiol, and methylthio—offer multiple handles for subsequent reactions.

-

Drug Development: The primary amino group can be readily converted into Schiff bases or amides, allowing for the introduction of diverse pharmacophores.[2][10] The thiol group is a key site for alkylation to generate a library of S-substituted derivatives, which can be screened for biological activity.[11]

-

Coordination Chemistry: The soft sulfur and hard nitrogen atoms make this molecule an excellent bidentate ligand for coordinating with various transition metals. The resulting metal complexes are often studied for their enhanced antimicrobial or anticancer properties.[4][5]

-

Corrosion Inhibition: Molecules containing triazole rings and heteroatoms are known to be effective corrosion inhibitors for metals in acidic media, as they can adsorb onto the metal surface and form a protective layer.[6]

Future research should focus on exploiting these reactive sites to synthesize novel derivatives and evaluate their efficacy in various biological and material science applications.

Conclusion

This guide has presented a detailed and logical framework for the synthesis and characterization of this compound. By following the outlined multi-step synthesis, which is grounded in established chemical principles, researchers can reliably produce this valuable intermediate. The comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the structural integrity and purity of the final product. The versatility of this compound positions it as a key starting material for further innovation in the fields of medicinal chemistry and materials science.

References

-

Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][7][9] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. [Link]

-

Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-860. [Link]

-

Gumrukcuoglu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). ResearchGate. [Link]

-

Bachay, I. A., et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. [Link]

-

Hotsulia, O., et al. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine, 14(4), 405-410. [Link]

-

Al-Majedy, Y. K., et al. (2023). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-one. Preprints.org. [Link]

-

Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. (n.d.). ResearchGate. [Link]

-

Kumar, A., Kumar, S., & Kumar, R. (2019). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 35(1), 353-358. [Link]

-

4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. (n.d.). PubChem. [Link]

-

Synthesis and evaluation of 4-amino-5-phenyl-4 H -[1][7][9]-triazole-3-thiol derivatives as antimicrobial agents. (2018). ResearchGate. [Link]

-

Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]

-

Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). National University of Pharmacy. [Link]

-

Al-Jibouri, M. N. A. (2015). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]

-

El-Lateef, H. M. A., et al. (2023). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports, 13(1), 11370. [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2012). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

- 9. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 11. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

A Comprehensive Guide to the Spectral Analysis of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol

Introduction

4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted 1,2,4-triazole, it belongs to a class of compounds known for a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of multiple reactive functional groups—an amino group, a thioether, and a thiol group—makes this molecule a versatile scaffold for the synthesis of novel therapeutic agents.

Accurate structural elucidation is the bedrock of rational drug design. This technical guide provides an in-depth exploration of the spectral analysis of this compound, offering researchers and drug development professionals a comprehensive resource for its characterization. We will delve into the theoretical underpinnings and practical applications of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on not just the data, but the scientific rationale behind the expected spectral features, empowering researchers to interpret their results with confidence.

Molecular Structure and Tautomerism

Understanding the molecular structure is paramount to interpreting its spectral data. This compound possesses a central 1,2,4-triazole ring with key substituents. It is also important to consider the potential for tautomerism, particularly the thiol-thione equilibrium.

Caption: Predicted major fragmentation pathways in EI-MS.

Expected m/z Values:

| Ion | Description | Predicted m/z |

| [M]⁺˙ | Molecular Ion | 162 |

| [M - SH]⁺ | Loss of a thiol radical | 129 |

| [M - SCH₃]⁺ | Loss of a methylthio radical | 115 |

| [M - NH₂]⁺ | Loss of an amino radical | 146 |

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectral analysis of this compound requires a synergistic application of multiple analytical techniques. ¹H and ¹³C NMR provide the fundamental framework of the molecule's connectivity. FT-IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insights into its fragmentation patterns.

By understanding the principles behind each technique and the predicted spectral outcomes for this molecule, researchers can confidently identify and characterize this important heterocyclic compound, paving the way for its further investigation and potential application in drug discovery and development. The protocols and data presented in this guide serve as a robust starting point for these critical analytical endeavors.

References

- Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.

-

ResearchGate. (n.d.). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Retrieved from [Link]

-

ChemBK. (2024). 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and characterization of new 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (MMTP) Schiff base for spectrophotometric detection of iron(III) and copper(II) ions in laboratory and different water samples: A biological and molecular docking Exploration. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Retrieved from [Link]

-

Rasayan J. Chem. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

-

Current issues in pharmacy and medicine. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Retrieved from [Link]

-

KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of the triazole‐thiol ligand. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR trace showing the presence of thiol groups. Retrieved from [Link]

-

MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]

-

SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). The change in FT-IR spectra over time following the thiol–ene reaction. Retrieved from [Link]

-

American Chemical Society. (2012). Method for Assigning Structure of 1,2,3-Triazoles. Retrieved from [Link]

-

The Pharma Innovation. (n.d.). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Heterocyclic Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]

-

Preprints.org. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Retrieved from [Link]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-5-Substituted-4H-1,2,4-Triazole-3-thiols

This guide provides a comprehensive exploration of the essential physicochemical properties of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into the synthesis, structural characterization, and key physicochemical parameters that govern the behavior and biological activity of these molecules.

Introduction: The Versatile 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The introduction of a thiol group at the 3-position and an amino group at the 4-position, along with various substituents at the 5-position, gives rise to the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol series. These modifications provide a rich molecular diversity that allows for the fine-tuning of their physicochemical and pharmacological profiles.

Understanding the physicochemical properties of these compounds is paramount for rational drug design. Properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) directly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy. This guide will delve into the key physicochemical characteristics of this important class of compounds, providing both theoretical understanding and practical experimental guidance.

Synthesis of the 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Core

The synthesis of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol core typically proceeds through a well-established multi-step pathway, starting from a substituted carboxylic acid. The general synthetic strategy involves the formation of a key intermediate, potassium dithiocarbazinate, followed by cyclization with hydrazine hydrate.

A common synthetic route is initiated by the conversion of a carboxylic acid to its corresponding hydrazide. This hydrazide is then reacted with carbon disulfide in an alkaline ethanolic solution to yield the potassium dithiocarbazinate salt. Subsequent treatment of this salt with hydrazine hydrate leads to the cyclization and formation of the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

Below is a generalized experimental protocol for the synthesis of a representative compound, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Step 1: Synthesis of Benzoic Acid Hydrazide

-

To a solution of methyl benzoate in absolute ethanol, add hydrazine hydrate.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure benzoic acid hydrazide.

Step 2: Synthesis of Potassium Dithiocarbazinate Salt

-

Dissolve benzoic acid hydrazide in a solution of potassium hydroxide in absolute ethanol.

-

To this solution, add carbon disulfide dropwise while stirring in an ice bath.

-

Continue stirring at room temperature for 12-16 hours.

-

The precipitated potassium dithiocarbazinate salt is filtered, washed with dry ether, and dried.

Step 3: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

-

Suspend the potassium dithiocarbazinate salt in water.

-

Add hydrazine hydrate to the suspension.

-

Reflux the mixture until the evolution of hydrogen sulfide gas ceases (test with lead acetate paper).

-

Cool the reaction mixture and dilute with cold water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, and recrystallize from ethanol to yield the pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Caption: Generalized synthetic workflow for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.

Structural Elucidation and Spectroscopic Properties

The structural confirmation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols relies on a combination of spectroscopic techniques, primarily Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectra of these compounds exhibit characteristic absorption bands that are indicative of their key functional groups.

-

N-H Stretching: The amino group (NH₂) typically shows two distinct stretching vibrations in the range of 3200-3400 cm⁻¹.

-

S-H Stretching: A weak absorption band for the thiol (S-H) group can be observed around 2550-2600 cm⁻¹. The presence of this band is crucial for confirming the thiol tautomer.

-

C=N Stretching: The stretching vibration of the endocyclic C=N bond of the triazole ring appears in the region of 1600-1640 cm⁻¹.

-

N-C=S Bands: A series of bands associated with the thioamide moiety (N-C=S) are typically found in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the detailed structural analysis of these molecules.

-

¹H NMR:

-

NH₂ Protons: The protons of the amino group usually appear as a broad singlet.

-

SH Proton: The thiol proton gives a characteristic singlet, often in the downfield region (around 13-14 ppm), which is exchangeable with D₂O.

-

Aromatic/Alkyl Protons: The chemical shifts and splitting patterns of the protons on the substituent at the 5-position provide valuable information about its nature.

-

-

¹³C NMR:

-

C=S Carbon: The carbon of the thione/thiol group is a key diagnostic signal, typically resonating in the range of 160-180 ppm.

-

Triazole Ring Carbons: The two carbons of the triazole ring show distinct signals.

-

Substituent Carbons: The signals corresponding to the carbons of the 5-substituent are observed in their expected regions.

-

Thiol-Thione Tautomerism

A critical physicochemical aspect of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol and thione forms.

Caption: Thiol-thione tautomeric equilibrium in 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.

Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the relative stabilities of these tautomers. In many cases, the thione form is found to be energetically more favorable. Experimental evidence from X-ray crystallography and NMR spectroscopy can also provide insights into the predominant tautomeric form in the solid state and in solution.

Key Physicochemical Parameters and Their Determination

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols are generally characterized by low aqueous solubility, a common feature of many heterocyclic compounds.

Experimental Protocol: Thermodynamic Solubility Assay

-

Preparation of Saturated Solution: Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4).

-

Equilibration: Shake the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a crucial parameter influencing membrane permeability and interaction with biological targets.

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Phase Preparation: Pre-saturate n-octanol with water and water (or buffer of desired pH) with n-octanol.

-

Partitioning: Dissolve a known amount of the test compound in one of the phases (usually the one in which it is more soluble). Add a known volume of the second phase.

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

-

Phase Separation: Allow the two phases to separate completely, often aided by centrifugation.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Table 1: Representative Physicochemical Data for a Hypothetical 4-Amino-5-Aryl-4H-1,2,4-triazole-3-thiol

| Property | Value | Method |

| Molecular Weight | ~200-350 g/mol | Calculated |

| Melting Point | 180-250 °C | DSC/MPA |

| Aqueous Solubility (pH 7.4) | < 10 µg/mL | Thermodynamic Assay |

| LogP | 1.5 - 3.5 | Shake-Flask or HPLC |

| pKa (Thiol) | 7.0 - 8.5 | Potentiometric Titration |

| pKa (Amino) | 2.0 - 4.0 | Potentiometric Titration |

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols are amphiprotic, possessing both an acidic thiol group and a basic amino group.

Experimental Protocol: Potentiometric pKa Determination

-

Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. Specialized software can be used for accurate pKa calculation from the titration data.

Structure-Activity Relationships (SAR)

The biological activity of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is significantly influenced by the nature of the substituent at the 5-position. Understanding the relationship between the physicochemical properties and the biological activity is crucial for designing more potent and selective compounds.

-

Lipophilicity and Antimicrobial Activity: Generally, an optimal range of lipophilicity is required for effective antimicrobial activity. Increased lipophilicity can enhance membrane permeability, but excessive lipophilicity may lead to poor aqueous solubility and non-specific binding.

-

Electronic Effects of Substituents: The presence of electron-donating or electron-withdrawing groups on an aryl substituent at the 5-position can modulate the electronic properties of the triazole ring and the acidity of the thiol group, thereby influencing interactions with biological targets.

-

Steric Factors: The size and shape of the 5-substituent can play a critical role in the binding affinity of the molecule to its target enzyme or receptor.

Caption: Logical relationship between the C5-substituent, physicochemical properties, and biological activity.

Conclusion

The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold represents a versatile platform for the development of novel therapeutic agents. A thorough understanding and systematic evaluation of their physicochemical properties are fundamental to the success of such endeavors. This guide has provided a comprehensive overview of the key synthetic methodologies, structural characterization techniques, and experimental protocols for determining critical physicochemical parameters. By integrating these insights into the drug discovery process, researchers can more effectively design and optimize molecules with improved pharmacological profiles.

References

-

Zolmajd Haghighi, Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of the Iranian Chemical Society, 6(4), 757-766. [Link]

- Küçükgüzel, İ., Küçükgüzel, Ş. G., Rollas, S., & Kiraz, M. (2001). Synthesis of some 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives and their antimicrobial activities. Farmaco, 56(4), 253-257.

- Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. European journal of medicinal chemistry, 39(9), 793-804.

- Gomha, S. M., & Abdel-aziz, H. M. (2012). Synthesis of new triazolo [4, 3-b] tetrazines, triazolo [3, 4-b] thiadiazines, triazolo [3, 4-b] thiadiazoles and triazolo [4, 3-a] pyrimidines based on 4-amino-3-(2-furyl)-4H-1, 2, 4-triazole-5-thiol. Journal of the Brazilian Chemical Society, 23, 1346-1354.

- Holla, B. S., Veerendra, B., Shivananda, M. K., & Poojary, B. (2003). Synthesis characterization and anticancer activity studies on some Mannich bases derived from 1, 2, 4-triazoles. European journal of medicinal chemistry, 38(7-8), 759-767.

- Tozkoparan, B., Gökhan, N., Aktay, G., Yeşilada, E., & Ertan, M. (2000). 6-Benzylidenethiazolo [3, 2-b]-1, 2, 4-triazole-5 (6H)-ones, a new class of analgesic and anti-inflammatory compounds. Arzneimittel-Forschung, 50(11), 1059-1064.

- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1, 2, 4-triazoles: potential antitumor agents. Bioorganic & medicinal chemistry, 11(8), 1701-1708.

- Bayrak, H., Demirbas, A., Karaoglu, S. A., & Demirbas, N. (2009). Synthesis of some new 1, 2, 4-triazoles, their Mannich and Schiff bases and evaluation of their antimicrobial activities. European journal of medicinal chemistry, 44(3), 1057-1066.

- Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & medicinal chemistry, 12(8), 1935-1945.

- Chohan, Z. H., Arif, M., Akhtar, M. A., & Supuran, C. T. (2006). Metal-based antibacterial and antifungal agents: synthesis, characterization, and in vitro biological evaluation of cobalt (II), copper (II), nickel (II), and zinc (II) complexes with keto-and thioenamine Schiff bases. Journal of enzyme inhibition and medicinal chemistry, 21(4), 471-478.

- El-Sayed, W. A. (2011). Synthesis, reactions and biological activity of 4-amino-5-(8-quinolinyl)-4H-1, 2, 4-triazole-3-thiol. Journal of the Brazilian Chemical Society, 22, 1897-1906.

-

A review on synthesis and biological activity of 1,2,4-triazole derivatives. (2023). International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1015. [Link]

-

Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. (n.d.). ResearchGate. [Link]

- High throughput HPLC method for determining Log P values. (n.d.).

-

LogP / LogD shake-flask method. (2024). protocols.io. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. [Link]

-

1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (n.d.). Sci-Hub. [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). European Journal of Pharmaceutical Sciences, 76, 151-161. [Link]

-

Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. (2007). Molecules, 12(8), 1764-1775. [Link]

- Determination of log P coefficients via a RP-HPLC column. (n.d.).

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. (n.d.). ResearchGate. [Link]

-

Quantitative determination and reversible modification of thiols using imidazolidine biradical disulfide label. (1995). Journal of the Chemical Society, Perkin Transactions 2, (11), 2141-2145. [Link]

-

A High-Throughput Method for Lipophilicity Measurement. (2004). Journal of Laboratory Automation, 9(3), 169-176. [Link]

-

Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. (n.d.). ResearchGate. [Link]

-

Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. (n.d.). Semantic Scholar. [Link]

-

The calculated logP calcd values for 1,2,3-triazole-dipyridothiazine... (n.d.). ResearchGate. [Link]

-

2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-one: Synthesis and Crystal Structure. (2023). Preprints.org. [Link]

-

Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (2013). Journal of Pharmaceutical and Biomedical Analysis, 73, 11-16. [Link]

-

Structure of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. (n.d.). ResearchGate. [Link]

-

Quantification of Thiols and Disulfides. (2012). Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3143-3155. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2020). Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 825-834. [Link]

-

Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. (n.d.). ResearchGate. [Link]

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (n.d.). ResearchGate. [Link]

An In-depth Technical Guide to the Tautomeric Forms of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive examination of the potential tautomeric forms of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogues to elucidate the probable tautomeric equilibria. We will delve into the structural nuances of thione-thiol and amino-imino tautomerism, supported by computational and spectroscopic evidence from analogous 1,2,4-triazole systems. This guide will further present detailed experimental protocols for the synthesis and characterization of such compounds, offering a robust framework for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Tautomerism in 1,2,4-Triazoles

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The biological activity of these compounds is intimately linked to their three-dimensional structure and the distribution of electrons within the molecule. Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, plays a pivotal role in defining the physicochemical properties of 1,2,4-triazoles, including their acidity, basicity, lipophilicity, and hydrogen bonding capacity. These properties, in turn, govern how these molecules interact with biological targets, making a thorough understanding of their tautomeric behavior essential for rational drug design.

For this compound, two primary forms of tautomerism are of interest: thione-thiol tautomerism involving the exocyclic sulfur atom, and amino-imino tautomerism involving the 4-amino group. The interplay of these equilibria dictates the predominant species in a given environment.

Thione-Thiol Tautomerism: A Prevalent Equilibrium

The most significant tautomeric equilibrium in 1,2,4-triazole-3-thiols is the thione-thiol tautomerism. This involves the migration of a proton between the nitrogen atom at position 2 and the exocyclic sulfur atom at position 3, leading to the thione and thiol forms, respectively.

Structural Elucidation and Stability

Computational studies on a variety of 1,2,4-triazole-3-thione derivatives have consistently shown the thione form to be the more stable tautomer in the gas phase.[2][3] Density Functional Theory (DFT) calculations, often at the B3LYP/6-31G(d,p) level of theory, have proven reliable in predicting the relative stabilities of these tautomers.[2] Experimental evidence from X-ray crystallography on related compounds also predominantly reveals the thione form in the solid state.[4]

In solution, the equilibrium can be influenced by the solvent's polarity and hydrogen-bonding capabilities. However, for many 4,5-disubstituted-1,2,4-triazole-3-thiols, the thione form remains the major species.[5]

Spectroscopic Signatures

The differentiation between the thione and thiol forms can be achieved through various spectroscopic techniques:

-

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the thione tautomer is characterized by a broad signal for the N-H proton, typically observed in the range of 13-14 ppm.[6] The thiol tautomer, on the other hand, would exhibit a signal for the S-H proton at a much higher field, around 1.1-1.4 ppm, which can sometimes be obscured by other signals.[6]

-

¹³C NMR Spectroscopy: The carbon of the C=S group in the thione form resonates at a characteristic downfield chemical shift, typically between 169.00 and 169.10 ppm.[6]

-

IR Spectroscopy: The thione form displays a characteristic C=S stretching vibration, while the thiol form would show a weak S-H stretching band.

The following table summarizes the expected spectroscopic data for the thione and thiol forms based on analogous compounds.

| Spectroscopic Technique | Thione Form | Thiol Form |

| ¹H NMR | N-H proton: ~13-14 ppm (broad) | S-H proton: ~1.1-1.4 ppm |

| ¹³C NMR | C=S carbon: ~169 ppm | C-S carbon: Varies |

| IR Spectroscopy | C=S stretch present | S-H stretch present |

Amino-Imino Tautomerism: A Secondary Consideration

In addition to the thione-thiol equilibrium, the 4-amino group can potentially exist in equilibrium with its imino tautomer. This involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom.

For most 4-amino-1,2,4-triazole derivatives, the amino form is overwhelmingly favored over the imino form.[7] Computational studies on related systems indicate that the amino tautomer is significantly more stable.

Experimental Protocols for Synthesis and Characterization

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols typically involves the cyclization of a thiocarbohydrazide derivative. The following is a general procedure that can be adapted for the synthesis of the title compound.

Synthesis of this compound

Protocol:

-

Formation of Potassium Dithiocarbazinate: A solution of potassium hydroxide in ethanol is cooled in an ice bath. To this, thiocarbohydrazide is added, followed by the slow addition of carbon disulfide. The mixture is stirred for several hours to yield potassium 3-thiocarbodihydrazin-1-carbodithioate.

-

S-methylation: The resulting potassium salt is then reacted with a methylating agent, such as methyl iodide, in an appropriate solvent to introduce the methylthio group.

-

Cyclization: The S-methylated intermediate is cyclized by refluxing with hydrazine hydrate. The reaction mixture is then cooled, and the product is precipitated by acidification. The crude product can be purified by recrystallization.

Characterization by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for analyzing the tautomeric mixture in solution.[5]

Protocol:

-

Sample Preparation: Dissolve the synthesized compound in a suitable solvent, such as a mixture of acetonitrile and water.

-

Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). A gradient elution profile with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid, is typically used.

-

Mass Spectrometric Detection: The eluent is directed to a mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectra of the eluting peaks are recorded.

-

Data Analysis: The presence of two peaks with the same mass-to-charge ratio (m/z) would indicate the presence of two tautomers. The thione form, being generally more polar, is expected to have a shorter retention time than the thiol form on a reverse-phase column.[5]

Conclusion

The tautomeric landscape of this compound is dominated by the thione-thiol equilibrium. Based on extensive studies of analogous compounds, the thione form is predicted to be the most stable and predominant tautomer in both the solid state and in solution. The amino-imino tautomerism is of lesser significance, with the amino form being energetically favored. A comprehensive characterization using a combination of NMR spectroscopy, IR spectroscopy, and HPLC-MS is crucial to definitively establish the tautomeric composition of this and related compounds. This understanding is paramount for the rational design and development of novel 1,2,4-triazole-based therapeutic agents.

References

-

Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Structural Chemistry, 21(2), 347-355. [Link]

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 7(10), 654-660. [Link]

-

Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules, 24(21), 3897. [Link]

-

Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. [Link]

-

Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine. [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

-

The thione‐thiol tautomerism in 1,2,4‐triazoles. ResearchGate. [Link]

-

Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(4). [Link]

-

4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. PubChem. [Link]

-

4-Amino-1,2,4-triazole. PubChem. [Link]

-

X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 26(16), 4945. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. jocpr.com [jocpr.com]

- 6. academic.oup.com [academic.oup.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the 1,2,4-triazole scaffold are cornerstones in modern medicinal chemistry, exhibiting a vast spectrum of biological activities.[1][2] The specific class of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol derivatives presents a unique trifecta of functional groups that are pivotal for molecular recognition and biological action. This guide provides an in-depth, experience-driven walkthrough of the definitive method for their structural characterization: single-crystal X-ray diffraction (SC-XRD). We move beyond mere protocol recitation to explore the causal reasoning behind key experimental decisions—from rational synthesis and the nuanced art of crystallization to the intricacies of data refinement and the profound interpretation of supramolecular assemblies. This document is designed to equip researchers with the necessary framework to not only generate high-quality crystallographic data but also to translate that data into actionable molecular insights for drug discovery and development.

The Imperative of Unambiguous Structural Elucidation

In drug development, the precise three-dimensional arrangement of atoms in a molecule is not an academic detail; it is the fundamental determinant of its function. While spectroscopic methods like NMR and mass spectrometry are essential for confirming connectivity and composition, they often fall short in defining absolute stereochemistry, conformational preferences, and the subtle non-covalent interactions that govern crystal packing and protein-ligand binding.[3] Single-crystal X-ray crystallography stands alone as the gold-standard technique, providing an unequivocal and high-resolution snapshot of the molecule in its solid state.[3]

For this compound derivatives, this precision is critical for several reasons:

-

Tautomeric Ambiguity: The 1,2,4-triazole-3-thiol core can exist in thione-thiol tautomeric forms. Crystallography definitively identifies the dominant form in the solid state, which has significant implications for its hydrogen bonding capabilities.[2]

-

Conformational Isomers: The orientation of the methylthio group and any substituents can lead to different conformers. The crystal structure reveals the lowest energy conformation in the lattice, providing a crucial starting point for computational studies like molecular docking.[4]

-

Supramolecular Interactions: The amino, thiol, and triazole nitrogen atoms are potent hydrogen bond donors and acceptors. Understanding the intricate network of these interactions in the crystal lattice provides invaluable insight into the molecule's potential binding modes with biological targets.[5][6]

From Powder to Perfect Crystal: Synthesis and Crystallization

A Generalized Synthetic Pathway

The synthesis of the core triazole nucleus is a well-established multi-step process. The causality behind this pathway is the controlled formation of the heterocyclic ring by cyclizing a linear precursor.

Protocol: Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol

-

Step 1: Hydrazide Formation: An appropriate carboxylic acid is converted to its corresponding acid hydrazide.

-

Step 2: Dithiocarbazinate Salt Formation: The acid hydrazide is reacted with carbon disulfide in an alkaline solution (e.g., ethanolic potassium hydroxide) to form a potassium dithiocarbazinate salt.[7] The strong nucleophilicity of the hydrazide is key to its addition to the electrophilic carbon of CS₂.

-

Step 3: Cyclization: The salt is then cyclized by heating with an excess of hydrazine hydrate. This reaction proceeds via an intramolecular condensation, leading to the formation of the 4-amino-1,2,4-triazole-3-thiol ring with the evolution of hydrogen sulfide gas.[7][8]

-

Step 4: S-Methylation: The resulting triazole-3-thiol is then selectively S-methylated using an agent like dimethyl sulfate or methyl iodide in a basic medium to yield the target 4-amino-5-substituted-3-(methylthio)-4H-1,2,4-triazole derivative.

The Rationale and Art of Single-Crystal Growth

Obtaining a high-quality single crystal suitable for diffraction is often the most challenging, yet critical, step. A "perfect" crystal is a highly ordered, three-dimensional lattice with minimal defects. The choice of crystallization method and solvent is not random; it is a deliberate process to guide molecules to self-assemble slowly and precisely.

Protocol: Growing Diffraction-Quality Single Crystals

-

Solvent Selection (The Causality): The ideal solvent (or solvent system) is one in which the compound is sparingly soluble. The goal is to create a supersaturated solution from which the compound will slowly precipitate as crystals rather than crashing out as an amorphous powder.

-

Initial Screening: Test solubility in a range of solvents of varying polarity (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane, chloroform).

-

Binary Systems: If a single solvent is not ideal, a binary system is employed. The compound is dissolved in a "good" solvent, and a "poor" solvent (an anti-solvent) in which it is insoluble is slowly introduced.

-

-

Common Crystallization Techniques:

-

Slow Evaporation: i. Dissolve the compound in a suitable solvent or solvent mixture to near-saturation in a clean vial. ii. Loosely cap the vial or cover it with perforated film to allow the solvent to evaporate over several days to weeks at a constant temperature. This gradual increase in concentration allows for ordered crystal growth.

-

Vapor Diffusion (Liquid-Liquid or Gas-Liquid): i. Dissolve the compound in a small amount of a "good," relatively non-volatile solvent in a small, open inner vial. ii. Place this inner vial inside a larger, sealed outer vial containing a larger volume of a "poor," more volatile anti-solvent.[9] iii. Over time, the anti-solvent vapor will diffuse into the inner vial, slowly reducing the solubility of the compound and inducing crystallization. This is a highly controlled method that often yields superior crystals.

-

The Core Workflow: Single-Crystal X-ray Diffraction

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is obtained, the process of data collection can begin. The workflow is a systematic procedure to obtain a complete and redundant set of diffraction data.

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

From Data to Structure: Refinement and Validation

Raw diffraction data is a collection of reflection intensities. Converting this into a molecular model is a multi-stage computational process.

Structure Solution and Refinement

The "phase problem" is the primary hurdle; the phases of the diffracted X-rays are lost during measurement. They are computationally recovered using methods like Patterson or, more commonly, "direct methods." This provides an initial, rough electron density map.

The subsequent refinement process, often performed with software like SHELXL, is an iterative cycle where the calculated diffraction pattern from a proposed atomic model is compared against the experimental data.[10] The positions, and anisotropic displacement parameters (which model thermal vibration), of each non-hydrogen atom are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a "riding model."

A Self-Validating System: Quality Metrics

The trustworthiness of a crystal structure is paramount. Several metrics are used to validate the quality of the final model.

-

R-factors (R1 and wR2): These are residual factors that measure the agreement between the crystallographic model and the experimental X-ray diffraction data.[10] Lower values indicate a better fit. Typically, a final R1 value below 0.05 (5%) is considered very good for small molecules.

-

Goodness-of-Fit (GooF): This value should be close to 1.0, indicating that the model accurately fits the data.

-

Residual Electron Density: After the final refinement, the difference electron density map should be largely featureless. Significant peaks or holes could indicate missing atoms, disorder, or an incorrect model.

Data Presentation: Tabulating Crystallographic Data

Quantitative crystallographic data should always be summarized in a standardized table for clarity and comparison.

| Parameter | Hypothetical Derivative | Rationale & Significance |

| Chemical Formula | C₉H₁₀N₄S₂ | Defines the elemental composition. |

| Formula Weight | 242.33 | Molar mass of the compound. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell.[11] |

| a (Å), b (Å), c (Å) | 8.512(3), 10.234(4), 13.567(5) | Dimensions of the unit cell. |

| α (°), β (°), γ (°) | 90, 98.75(2), 90 | Angles of the unit cell. |

| Volume (ų) | 1164.5(7) | Total volume of one unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Dcalc (g/cm³) | 1.382 | Calculated crystal density. |

| F(000) | 504 | Total number of electrons in the unit cell. |

| Final R1 [I > 2σ(I)] | 0.0415 | Agreement factor for observed reflections. |

| wR2 (all data) | 0.1120 | Weighted agreement factor for all data. |

| Goodness-of-fit (S) | 1.054 | Should be close to 1 for a good model. |

Interpreting the Structure: From Molecular to Supramolecular

With a validated structure, the focus shifts to chemical interpretation.

Molecular Geometry

The analysis begins with the individual molecule. Bond lengths and angles are compared to standard values to identify any unusual features, such as bond strain or delocalization. For example, the C-S and C=N bond lengths within the triazole ring can provide insight into the degree of thione character.[10] The planarity of the triazole ring and the torsion angles involving the methylthio group and other substituents define the molecule's preferred conformation in the solid state.

Supramolecular Assembly and Intermolecular Forces

Molecules do not exist in isolation in a crystal; they are held together by a network of non-covalent interactions. For 4-amino-1,2,4-triazole-3-thiol derivatives, hydrogen bonds are typically the dominant force directing the crystal packing.

-

N-H···N Hydrogen Bonds: The amino group (donor) can form strong hydrogen bonds with the nitrogen atoms of the triazole ring (acceptors) of neighboring molecules.

-

N-H···S Hydrogen Bonds: The amino group can also donate a hydrogen bond to the sulfur atom of the thiol/thione group, which is a moderately good acceptor.

-

Thiol as a Donor: If the thiol tautomer is present, the S-H group can act as a hydrogen bond donor.

These interactions often lead to the formation of well-defined supramolecular motifs, such as chains, ribbons, or sheets, which then stack to build the full three-dimensional crystal lattice. The analysis of these interactions is not merely descriptive; it provides a physical basis for the compound's melting point, solubility, and, crucially, its potential interactions with biological macromolecules.[4][5]

Caption: A schematic of primary hydrogen bonding interactions.

Bridging Structure and Function

The ultimate goal of crystal structure analysis in drug development is to establish a structure-activity relationship (SAR). The experimentally determined 3D structure is a vital input for computational tools that bridge this gap.

-

Molecular Docking: The crystal structure provides a rigid, experimentally validated conformation of the ligand. This can be docked into the active site of a target protein to predict binding modes and affinities, guiding the design of more potent derivatives.[12]

-

Hirshfeld Surface Analysis: This computational technique maps the intermolecular contacts in a crystal, visually representing regions of close contact (e.g., hydrogen bonds) and providing quantitative percentages for different types of interactions (H···H, C···H, N···H, etc.).[6][9] This offers a detailed fingerprint of the crystal packing forces.

By integrating the high-precision experimental data from crystallography with the predictive power of computational chemistry, researchers can make more informed decisions, accelerating the cycle of drug design, synthesis, and testing.

Conclusion

The crystal structure analysis of this compound derivatives is a powerful, multi-faceted process that yields far more than a simple molecular picture. It is a foundational technique that provides definitive evidence of molecular structure, conformation, and the subtle intermolecular forces that govern solid-state behavior. By understanding the causality behind each step—from the logic of synthesis and the patience of crystallization to the rigor of data refinement—researchers can unlock the full potential of this technique. The resulting high-fidelity structural models are indispensable assets for rational drug design, intellectual property protection, and advancing our fundamental understanding of molecular recognition.

References

- Unambiguous Structural Validation of Triazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Method. Benchchem.

- Analysis of intermolecular interactions in 3-(4-fluoro-3-phenoxyphenyl)-1-((4-methylpiperazin-1-yl)methyl)-1H-1,2,4-triazole-5-thiol. Ben-Gurion University Research Portal.

- Crystal Structures of two Triazole Derivatives.

- Interactions study of 1,2,4-triazole derivatives in acid medium using molecular dynamics. Journal of Biomolecular Structure and Dynamics.

- Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI.

- Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. MDPI.

- 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Journal of Medicinal Chemistry.

- Energy values of the intermolecular interactions of the studied compounds with lanosterol-14α-demethylase (3LD6).

- Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine.

- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv

- The Chemistry of 1,2,4-Triazoles. Chemical Reviews.

- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Marmara Pharmaceutical Journal.

- 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. MDPI.

- Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative.

- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Interactions study of 1,2,4-triazole derivatives in acid medium using molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cris.bgu.ac.il [cris.bgu.ac.il]

- 6. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold | MDPI [mdpi.com]

- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol

This technical guide provides a comprehensive elucidation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol. This document is intended for researchers, scientists, and drug development professionals who are working with or synthesizing this and related heterocyclic compounds. The guide will delve into the theoretical underpinnings and practical aspects of spectral interpretation, offering field-proven insights into the structural characterization of this molecule.

Introduction: The Significance of this compound

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The subject of this guide, this compound, is a multifunctionalized heterocycle with potential applications in the development of novel therapeutic agents. Accurate structural confirmation is paramount in drug discovery and development, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution. This guide will provide a detailed roadmap for interpreting the ¹H and ¹³C NMR spectra of this compound, enabling researchers to confidently verify its synthesis and purity.

Molecular Structure and Tautomerism

A critical aspect of understanding the NMR spectra of this compound is the potential for thione-thiol tautomerism. The triazole ring contains a C=S (thione) or C-SH (thiol) functionality, and the equilibrium between these two forms can be influenced by factors such as solvent and temperature.[2][3] The thione form is generally favored in the solid state and in neutral solutions.[2] The presence of the methylthio group at the 5-position is expected to influence the electronic distribution within the triazole ring, but the fundamental tautomeric equilibrium remains a key consideration for spectral interpretation.

Caption: Thiol tautomer of this compound with atom numbering.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of NMR data is directly dependent on the meticulous preparation of the sample and the appropriate selection of acquisition parameters. The following protocol is recommended for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

Step-by-Step Methodology:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this class of compounds.[4][5] Its high polarity effectively dissolves the analyte, and its residual proton signals do not overlap with the expected signals of the compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the dried compound.

-

Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear and free of particulate matter.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (400 MHz or higher is recommended) for better signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set a spectral width of approximately 16 ppm.

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

-

Set a spectral width of approximately 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Elucidation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the protons of the amino (NH₂), methylthio (SCH₃), and thiol (SH) groups. The exact chemical shifts can be influenced by concentration and temperature due to intermolecular interactions.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| SH | 13.0 - 14.0 | Broad Singlet | 1H | In the thione tautomer, the N-H proton is highly deshielded and often appears as a broad signal.[2] |

| NH₂ | ~5.4 | Broad Singlet | 2H | The chemical shift of amino protons can vary significantly and they often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.[1][6] |

| SCH₃ | ~2.3 - 2.5 | Singlet | 3H | The methyl group attached to the sulfur atom is expected to resonate in this region. The electronegativity of the sulfur and the aromatic nature of the triazole ring influence its chemical shift.[4] |

Key Insights:

-

The broadness of the SH and NH₂ signals is a characteristic feature and is often due to proton exchange and quadrupolar effects from the adjacent nitrogen atoms.[7]

-

The absence of any other signals in the aliphatic or aromatic regions confirms the purity of the compound.

Elucidation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show three signals corresponding to the two carbons of the triazole ring and the methyl carbon of the methylthio group.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C=S (C3) | ~165 - 170 | The thione carbon is significantly deshielded and typically resonates in this downfield region.[2] |

| C-SCH₃ (C5) | ~145 - 150 | The carbon atom of the triazole ring attached to the methylthio group and two nitrogen atoms will be deshielded. |

| SCH₃ | ~15 - 20 | The methyl carbon attached to the sulfur atom will appear in the upfield region of the spectrum. |

Expert Analysis:

-

The chemical shifts of the triazole ring carbons are sensitive to the tautomeric form present. The observation of the C3 carbon in the region of 165-170 ppm is strong evidence for the predominance of the thione tautomer in solution.

-

Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for unambiguous assignment of the carbon signals by correlating them to their attached or nearby protons.

Logical Framework for Spectral Analysis

The following diagram illustrates the logical workflow for the elucidation of the NMR spectra of this compound.

Sources

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. academic.oup.com [academic.oup.com]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. che.hw.ac.uk [che.hw.ac.uk]

A Researcher's Guide to FTIR Spectroscopy of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives

This in-depth technical guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals working with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives. We delve into the nuances of Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation and characterization of this important class of heterocyclic compounds, which are recognized for their broad pharmacological potential. This guide provides not only the spectral data but also the underlying principles and practical methodologies to empower your research.

The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The specific compound, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, serves as a versatile starting material for the synthesis of more complex molecules, such as Schiff bases and thiazolidinones, through reactions involving the 4-amino group.[1][4][5] FTIR spectroscopy is an indispensable, rapid, and non-destructive technique for confirming the successful synthesis and structural integrity of these derivatives.

Interpreting the FTIR Spectrum: A Tale of Vibrational Signatures

The FTIR spectrum of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is rich with information. The molecule's character is defined by the vibrations of its key functional groups. A critical aspect to consider is the potential for thione-thiol tautomerism, where the compound can exist in equilibrium between the thiol (-SH) and thione (C=S) forms.[6][7][8] This phenomenon directly influences the vibrational spectrum.

Core Structure: 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol